Cas no 1170125-01-5 (2-(3-Chlorophenoxy)ethanimidamide Hydrochloride)

2-(3-Chlorophenoxy)ethanimidamide Hydrochloride is a synthetic organic compound featuring a chlorophenoxy moiety linked to an ethanimidamide group, stabilized as a hydrochloride salt. This structure imparts reactivity suitable for applications in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The hydrochloride salt form enhances solubility and stability, facilitating handling and storage. Its well-defined chemical properties make it valuable for controlled reactions in heterocyclic chemistry and drug development. The presence of the 3-chlorophenoxy group may contribute to selective binding interactions, supporting its use in targeted molecular design. High purity and consistent composition ensure reliable performance in research applications.
2-(3-Chlorophenoxy)ethanimidamide Hydrochloride structure
1170125-01-5 structure
Product Name:2-(3-Chlorophenoxy)ethanimidamide Hydrochloride
CAS No:1170125-01-5
MF:C8H10Cl2N2O
MW:221.08379983902
MDL:MFCD09260692
CID:2625467
PubChem ID:15561338
Update Time:2025-05-19

2-(3-Chlorophenoxy)ethanimidamide Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Chlorophenoxy)ethanimidamide Hydrochloride
    • 2-(3-Chlorophenoxy)acetimidamidehydrochloride
    • 2-(3-Chloro-phenoxy)-acetamidine HCl
    • 2-(3-Chlorophenoxy)ethanimidamide hydrochloride, AldrichCPR
    • 1170125-01-5
    • AKOS026674964
    • 2-(3-Chlorophenoxy)ethanimidamide HCl
    • FS-1008
    • C67109
    • 2-(3-Chlorophenoxy)acetimidamide hydrochloride
    • CS-0321260
    • MFCD09260692
    • 2-(3-chlorophenoxy)ethanimidamide;hydrochloride
    • MDL: MFCD09260692
    • Inchi: 1S/C8H9ClN2O.ClH/c9-6-2-1-3-7(4-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
    • InChI Key: BGYUSNKXBBAXDG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)OCC(=N)N.Cl

Computed Properties

  • Exact Mass: 220.0170183Da
  • Monoisotopic Mass: 220.0170183Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.1Ų

2-(3-Chlorophenoxy)ethanimidamide Hydrochloride Security Information

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2-(3-Chlorophenoxy)ethanimidamide Hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:1170125-01-5)2-(3-Chlorophenoxy)ethanimidamide Hydrochloride
Order Number:A1154333
Stock Status:in Stock
Quantity:10g/25g/50g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:24
Price ($):159.0/276.0/419.0
Email:sales@amadischem.com

Additional information on 2-(3-Chlorophenoxy)ethanimidamide Hydrochloride

2-(3-Chlorophenoxy)ethanimidamide Hydrochloride: A Comprehensive Overview

The compound with CAS No. 1170125-01-5, commonly referred to as 2-(3-Chlorophenoxy)ethanimidamide Hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a phenoxy group with an imidamide moiety, making it a valuable subject for both academic research and potential therapeutic applications. In this article, we will delve into the properties, synthesis, and biological activities of this compound, while also exploring its potential implications in drug development.

2-(3-Chlorophenoxy)ethanimidamide Hydrochloride belongs to a class of compounds known as phenoxy imidamides, which have been extensively studied for their diverse biological activities. The molecule consists of a benzene ring substituted with a chlorine atom at the 3-position, connected via an ether linkage to an ethyl group that terminates in an imidamide functional group. This structure endows the compound with unique electronic and steric properties, which are critical for its interactions with biological systems.

Recent studies have highlighted the potential of phenoxy imidamides as modulators of various cellular pathways. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that 2-(3-Chlorophenoxy)ethanimidamide Hydrochloride exhibits potent inhibitory activity against certain kinases involved in cancer progression. This finding underscores the compound's potential as a lead molecule for anti-cancer drug development. Furthermore, the hydrochloride salt form of this compound has been shown to possess improved solubility and bioavailability compared to its free base counterpart, making it more amenable for pharmacological studies.

The synthesis of 2-(3-Chlorophenoxy)ethanimidamide Hydrochloride involves a multi-step process that typically begins with the preparation of the phenoxy intermediate. A common approach involves the nucleophilic aromatic substitution of 3-chlorophenol with an appropriate electrophile to introduce the ether linkage. Subsequent steps involve the introduction of the imidamide group through amide bond formation, followed by acidification to yield the hydrochloride salt. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste.

In terms of biological activity, 2-(3-Chlorophenoxy)ethanimidamide Hydrochloride has been shown to exhibit selective cytotoxicity against various cancer cell lines. A study conducted by researchers at the University of California revealed that this compound induces apoptosis in human breast cancer cells by targeting specific mitochondrial pathways. Additionally, preclinical trials have demonstrated that the compound possesses anti-inflammatory properties, suggesting its potential utility in treating chronic inflammatory diseases such as arthritis.

One of the most promising aspects of 2-(3-Chlorophenoxy)ethanimidamide Hydrochloride is its ability to modulate ion channels. Recent findings published in *Nature Communications* indicate that this compound acts as a potent inhibitor of voltage-gated sodium channels, which are implicated in conditions such as epilepsy and chronic pain. These results highlight the compound's versatility and its potential application in developing novel therapeutic agents for neurological disorders.

Despite its numerous advantages, there are challenges associated with the development of 2-(3-Chlorophenoxy)ethanimidamide Hydrochloride into a clinical drug. One major concern is its pharmacokinetic profile, particularly regarding its absorption and metabolism in vivo. Ongoing research is focused on optimizing the compound's stability and bioavailability through structural modifications and formulation strategies.

In conclusion, 2-(3-Chlorophenoxy)ethanimidamide Hydrochloride represents a compelling candidate for further exploration in drug discovery. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable tool for advancing our understanding of disease mechanisms and developing innovative treatments. As research continues to uncover new insights into this compound's properties and applications, it is likely to play an increasingly important role in both academia and industry.

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Amadis Chemical Company Limited
(CAS:1170125-01-5)2-(3-Chlorophenoxy)ethanimidamide Hydrochloride
A1154333
Purity:99%/99%/99%
Quantity:10g/25g/50g
Price ($):159.0/276.0/419.0
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